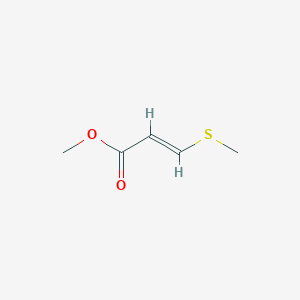

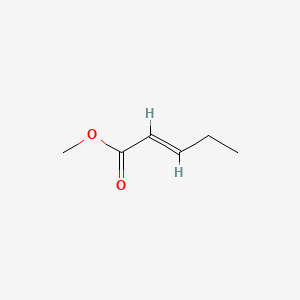

Methyl 3-(methylthio)-(E)-2-propenoate

Übersicht

Beschreibung

Methyl 3-(methylthio)-(E)-2-propenoate, also known as Methyl 3-methylthiopropionate, has an extremely powerful, penetrating, sweet odor. It is onion-like at high concentrations with a sweet pineapple flavor at high dilutions .

Synthesis Analysis

Methyl 3-methylthiopropionate is obtained in 84% yields by reacting CH2 = CH — CO — OCH3 with CH3SH . The corresponding acid has also been synthesized .Molecular Structure Analysis

The molecular formula of Methyl 3-(methylthio)-(E)-2-propenoate is C5H10O2S and its molecular weight is 134.197 . The IUPAC Standard InChI is InChI=1S/C5H10O2S/c1-7-5 (6)3-4-8-2/h3-4H2,1-2H3 .Chemical Reactions Analysis

Methyl 3-(methylthio)propionate was used to prepare 3-methiolpropionate (MMPA) to study the demethylation of Dimethylsulfoniopropionate and MMPA to 3-mercaptopropionate by aerobic marine bacterium .Physical And Chemical Properties Analysis

Methyl 3-(methylthio)-(E)-2-propenoate is a liquid at 20°C . It has a boiling point of 81°C at 15 mmHg and a flash point of 72°C . The specific gravity is 1.07 . The refractive index n20/D is 1.4650 .Wissenschaftliche Forschungsanwendungen

1. Conformational Analysis in Various Solvents

Research on the conformations of similar compounds, such as E-2-phenyl-3(2′-furyl)propenoic acid and its methyl ester, revealed no conformational preferences when studied in different solvents like methanol, chloroform, and dimethyl sulfoxide. This suggests that Methyl 3-(methylthio)-(E)-2-propenoate may exhibit similar solvent-dependent characteristics (Forgó, Felfoeldi, & Pálinkó, 2005).

2. Application in Synthesis of Heterocyclic Compounds

The compound has been utilized in the synthesis of heterocyclic systems. For example, the synthesis of (E) 5-Arylidene 5,6-Dihydro Uracils and (E) 5-Arylidene 2-Thioxo 5,6-Dihydro Uracils involved the use of similar propenoates (Guemmout & Foucaud, 1993).

3. Michael Addition and Peterson Olefination

Methyl 3-(methylthio)-(E)-2-propenoate's analogs have been used in Michael addition reactions with organomagnesiums or organolithiums, leading to various adducts useful in subsequent Peterson olefination processes (Tanaka, Kanemasa, Ninomiya, & Tsuge, 1990).

4. Photocatalytic Hydrogen Production

Studies on thiophenothiazine-based dyes, which are structurally similar to Methyl 3-(methylthio)-(E)-2-propenoate, have shown promising results in photocatalytic hydrogen production from water splitting under neutral conditions. This suggests potential applications of Methyl 3-(methylthio)-(E)-2-propenoate in renewable energy technologies (Tiwari, Mondal, & Pal, 2015).

Safety and Hazards

Methyl 3-(methylthio)-(E)-2-propenoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s a combustible liquid. Precautions include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding getting it in eyes, on skin, or on clothing .

Eigenschaften

IUPAC Name |

methyl (E)-3-methylsulfanylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2S/c1-7-5(6)3-4-8-2/h3-4H,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAFIOMPFBSDFPP-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CSC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(methylthio)-(E)-2-propenoate | |

CAS RN |

15904-85-5 | |

| Record name | Methyl-3-(methylthio)-(E)-2-propenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015904855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B3419769.png)

![3-(6-Bromobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B3419772.png)

![2-[(4-Chlorophenyl)carbamoylamino]benzoic acid](/img/structure/B3419784.png)

![2-[(2,2,2-Trifluoroacetyl)amino]propanoic acid](/img/structure/B3419838.png)